2-Hexanol
Overview
Description
2-Hexanol, also known as hexan-2-ol, is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications, including as a solvent and an intermediate in organic synthesis .
Mechanism of Action
Target of Action
2-Hexanol, also known as hexan-2-ol, is a six-carbon alcohol
Mode of Action
It’s also known that this compound has a chiral center and can be resolved into two different enantiomers , which may have different interactions with biological targets.
Biochemical Pathways
Its toxicity is based on metabolism to hexane-2,5-dione . This suggests that it may interact with metabolic pathways involving the liver, where many xenobiotic compounds are metabolized.
Pharmacokinetics
As mentioned earlier, it is metabolized to hexane-2,5-dione , which suggests hepatic metabolism involving oxidation reactions.
Result of Action
Its metabolite, hexane-2,5-dione, is known to be toxic . This suggests that exposure to this compound could potentially lead to cellular damage, particularly in tissues involved in its metabolism, such as the liver.
Biochemical Analysis
Biochemical Properties
2-Hexanol participates in various biochemical reactions. It is a key intermediate in amino acid biosynthesis, where 2-keto acids can be converted to a wide range of products . The hydroxy group in this compound can participate in hydrogen bonding, influencing its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are primarily based on its metabolism to hexane-2,5-dione This metabolite can have various effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to hexane-2,5-dione This process likely involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, its metabolite hexane-2,5-dione has been shown to have dosage-dependent effects . Specific studies on the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key intermediate in amino acid biosynthesis, where 2-keto acids can be converted to a wide range of products . This process likely involves interactions with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexanol can be synthesized through several methods:
Hydration of Hexene: One common method involves the hydration of hexene in the presence of an acid catalyst.
Reduction of 2-Hexanone: Another method involves the reduction of 2-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by oxidation. This process uses triethylaluminum as a catalyst to form higher alkanes, which are then oxidized to produce the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Hexanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Halogenating agents such as thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 2-Hexanone
Reduction: Hexane
Substitution: 2-Chlorohexane
Scientific Research Applications
2-Hexanol has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Perfuming Agent: Due to its pleasant odor, this compound is used as a fragrance ingredient in the cosmetics and personal care industry.
Catalysis Research: It is used in studies involving catalytic properties and reactions, such as the Meerwein-Ponndorf-Verley-Oppenauer reaction.
Comparison with Similar Compounds
2-Hexanol can be compared with other similar compounds, such as:
1-Hexanol: Unlike this compound, 1-hexanol has the hydroxyl group attached to the first carbon atom.
Uniqueness
This compound’s unique position of the hydroxyl group on the second carbon atom makes it a valuable intermediate in organic synthesis and a useful solvent in various industrial applications .
Properties
IUPAC Name |
hexan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRIHYSUZMSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-HEXANOL | |
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DSSTOX Substance ID |
DTXSID30893088 | |
Record name | 2-Hexanol | |
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Molecular Weight |
102.17 g/mol | |
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Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Hexanol | |
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Record name | 2-HEXANOL | |
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Boiling Point |
136 °C | |
Record name | 2-HEXANOL | |
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Flash Point |
41 °C | |
Record name | 2-HEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 2-HEXANOL | |
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Density |
Relative density (water = 1): 0.8 | |
Record name | 2-HEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
Record name | 2-HEXANOL | |
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Vapor Pressure |
2.49 [mmHg] | |
Record name | 2-Hexanol | |
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CAS No. |
626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |
Record name | (±)-2-Hexanol | |
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Record name | 2-Hexanol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the neurotoxic effects of 2-Hexanol compared to n-hexane and its other metabolites?
A1: Research indicates that this compound possesses greater neurotoxic potential than n-hexane itself, but less than 2-hexanone (Methyl n-butyl ketone, MBK), 2,5-hexanediol, or 2,5-hexanedione. [, , , ] Animal studies have shown that while high doses of n-hexane are required to induce peripheral neuropathy, lower doses of this compound can cause similar effects, including gait disturbances and slowed nerve conduction velocity. [, ] This suggests that this compound plays a significant role in the development of n-hexane-induced neuropathy. [, ]
Q2: How is this compound metabolized in the body?
A2: In guinea pigs and mice, this compound is a common metabolite of both n-hexane and MBK. [] In vivo studies have shown that it can be further metabolized and excreted in the urine partly as glucuronide. [] In vitro studies using rat liver fractions have shown that the formation of this compound from MBK relies on the cytosol fraction, while its formation from n-hexane requires the microsomal fraction. []
Q3: Does the presence of other compounds influence the metabolism of n-hexane and the production of this compound?
A3: Yes, studies show that phenobarbital pretreatment increased this compound urinary excretion in guinea pigs treated with both n-hexane and MBK. [] Conversely, chloramphenicol selectively inhibits cytochrome P-450 isozymes in rat liver and lung, leading to decreased this compound formation from n-hexane. [] This highlights the role of specific cytochrome P-450 isozymes in this compound formation.
Q4: Can the urinary excretion of this compound and other n-hexane metabolites be used for monitoring occupational exposure?
A4: Yes, research suggests that measuring the urinary levels of n-hexane metabolites, including this compound, 2,5-hexanedione, 2,5-dimethylfuran, and γ-valerolactone, can be used to monitor occupational exposure to n-hexane and its isomers. [, ] A strong correlation has been observed between the levels of these metabolites in urine and the degree of exposure to these solvents in workplace settings. [, ]
Q5: What are the effects of this compound and other MBK metabolites on pupillomotor activity?
A5: Studies in guinea pigs have shown that MBK, 2,5-hexanedione, and this compound can negatively impact pupillary response. [] This effect was observed throughout the initial weeks of exposure and became more pronounced over time. [] The study suggests that the negative impact of this compound on pupillary response may be linked to its metabolic conversion into either MBK or 2,5-hexanedione. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H14O, and its molecular weight is 102.17 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While specific spectroscopic data is not provided in the provided abstracts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to identify and quantify this compound in various samples, including plant extracts, urine, and reaction mixtures. [, , , , ]
Q8: What is known about the physicochemical properties of this compound and its isomers under pressure?
A8: Research has explored the pressure and temperature dependence of the static permittivity and density of various heptanol isomers, including 1-heptanol, 3-heptanol, 3-methyl-2-hexanol, and 2-methyl-2-hexanol. [] The study revealed that static permittivity is sensitive to pressure, temperature, and the specific isomeric structure of the alcohol. [] The Kirkwood dipole correlation factor (g) was also calculated, showing significant variation with pressure and temperature depending on the isomer. []
Q9: Are there any known catalytic applications of this compound?
A9: While the provided abstracts do not directly mention catalytic applications of this compound, its production from 5-hydroxymethylfurfural (HMF) over Au/ZrO2 catalysts has been reported. [] This reaction highlights the potential of using this compound as a platform molecule for synthesizing liquid transportation fuels from biomass. []
Q10: What are the applications of magnesium phosphates in the conversion of this compound, and how do their properties influence catalytic behavior?
A10: Magnesium orthophosphates have been investigated as catalysts for converting this compound. [, ] The specific structure, composition, and surface properties of these catalysts, which are influenced by their synthesis method, significantly impact their activity and selectivity in this compound conversion. [, ] For example, catalysts containing NaMgPO4/MgO exhibited different acidic and basic site populations compared to NaMgPO4/Mg2P2O7, leading to variations in their catalytic behavior. []
Q11: Can copper nanoclusters supported on zirconia catalyze the selective oxidation of n-hexane to this compound?
A11: Yes, research has demonstrated that Cu(II) nanoclusters supported on nanocrystalline zirconia effectively catalyze the selective oxidation of n-hexane to this compound. [] This catalyst, prepared using a hydrothermal method with a cationic surfactant, achieved notable n-hexane conversion and this compound selectivity without requiring a solvent. []
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